molecular formula C11H12N2O4S B2476221 2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione CAS No. 913177-73-8

2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

Cat. No. B2476221
CAS RN: 913177-73-8
M. Wt: 268.29
InChI Key: DADDJUCAXRGPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione is a synthetic organic compound that has attracted attention in the scientific community because of its promising physical, chemical, and biological properties. Its molecular formula is C₁₁H₁₂N₂O₄S with an average mass of 268.289 Da .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione consists of a dioxane ring with attached functional groups. The thiazole moiety contributes to its unique properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and used to study various reactions. For instance, its reaction with m-chloroperbenzoic acid produces sulfoxide derivatives, which are significant in understanding reaction mechanisms and synthesizing new compounds (Al-Sheikh et al., 2009).
  • It is also used in the study of ring-opening reactions with cyclic secondary amines, aiding in the understanding of reaction pathways and product formation (Šafár̆ et al., 2000).

Application in Organic Synthesis

  • The compound is utilized in synthesizing various derivatives, such as 5-[(arylamino)(cyano)methylene]-2,2-dimethyl-1,3-dioxane-4,6-diones, which have potential applications in drug precursor synthesis or as ligands (Jeon & Kim, 2000).

Crystallographic Studies

  • Crystal structure analyses of derivatives of this compound have been conducted, providing insights into molecular geometries and intermolecular interactions, which are crucial for the design of new materials and pharmaceuticals (Low et al., 2002).

Development of Novel Compounds

  • Research has shown its effectiveness in creating new chemical entities, like the synthesis of 1,6-disubstituted 2,4-pyridinediones, which are useful in various chemical applications, including as drug precursors (Dotsenko et al., 2019).

Exploration in Pyrolytic Generation Studies

  • The compound has been used in studies related to the pyrolytic generation of methyleneketene, adding valuable knowledge to the field of thermochemistry (Brown et al., 1976).

properties

IUPAC Name

2,2-dimethyl-5-[[(4-methyl-1,3-thiazol-2-yl)amino]methylidene]-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-6-5-18-10(13-6)12-4-7-8(14)16-11(2,3)17-9(7)15/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADDJUCAXRGPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-(((4-methylthiazol-2-yl)amino)methylene)-1,3-dioxane-4,6-dione

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